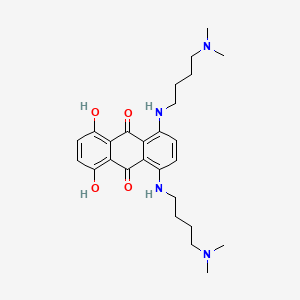
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is a synthetic compound known for its applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its anthracenedione core structure, which is modified with dimethylamino groups, enhancing its chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione typically involves multiple steps. One common method starts with the preparation of 1,4-dihydroxyanthraquinone, which is then subjected to a series of reactions to introduce the dimethylamino groups. The key steps include:
Oxidation: The starting material, 1,4-dihydroxyanthraquinone, is oxidized using reagents such as sodium dichromate or potassium permanganate.
Amination: The oxidized product is then reacted with 4-(dimethylamino)butylamine under controlled conditions to introduce the dimethylamino groups.
Purification: The final product is purified using techniques like column chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .
科学研究应用
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for developing anticancer drugs due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer biology.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable chromophore structure.
作用机制
The compound exerts its effects primarily through the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. This inhibition induces apoptosis in cancer cells, making it a potent anticancer agent. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar core structure and are used in organic light-emitting diodes (OLEDs) and as anticancer agents.
Anthraquinone Derivatives: Compounds like mitoxantrone and doxorubicin, which are also topoisomerase II inhibitors.
Uniqueness
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is unique due to its specific substitution pattern, which enhances its solubility and biological activity compared to other anthraquinone derivatives .
属性
CAS 编号 |
70945-67-4 |
|---|---|
分子式 |
C26H36N4O4 |
分子量 |
468.6 g/mol |
IUPAC 名称 |
1,4-bis[4-(dimethylamino)butylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O4/c1-29(2)15-7-5-13-27-17-9-10-18(28-14-6-8-16-30(3)4)22-21(17)25(33)23-19(31)11-12-20(32)24(23)26(22)34/h9-12,27-28,31-32H,5-8,13-16H2,1-4H3 |
InChI 键 |
LPSUCJBWBVUILJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCNC1=C2C(=C(C=C1)NCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
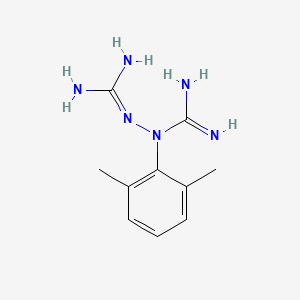

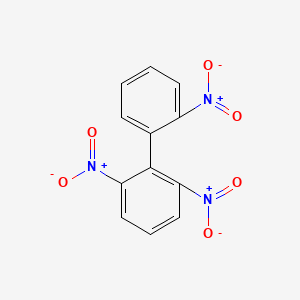
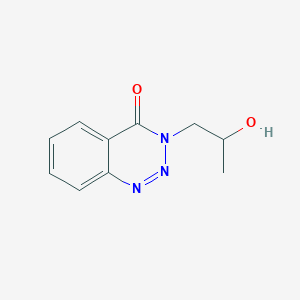

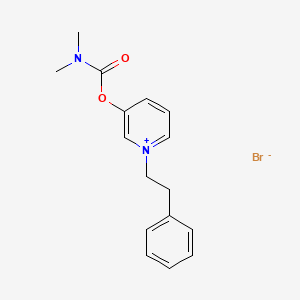
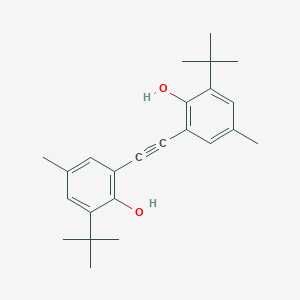
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


